molecular formula C13H15N3O2 B2715498 N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2361656-91-7

N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide

Cat. No.: B2715498
CAS No.: 2361656-91-7
M. Wt: 245.282
InChI Key: GEDPETNVFGDMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide is an organic compound with the molecular formula C12H14N2O2 This compound is characterized by the presence of an imidazolidinone ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring is synthesized by reacting ethylenediamine with an appropriate carbonyl compound under acidic conditions.

    Attachment to Phenyl Group: The imidazolidinone ring is then attached to a phenyl group through a nucleophilic substitution reaction.

    Formation of Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety by reacting the intermediate compound with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazolidinone ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as adhesives and coatings.

Mechanism of Action

The mechanism of action of N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

    Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]methacrylamide: Similar structure with a methacrylamide group instead of a prop-2-enamide group.

    N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]acrylamide: Contains an acrylamide group instead of a prop-2-enamide group.

Uniqueness

N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-(2-oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-12(17)15-9-10-3-5-11(6-4-10)16-8-7-14-13(16)18/h2-6H,1,7-9H2,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDPETNVFGDMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.